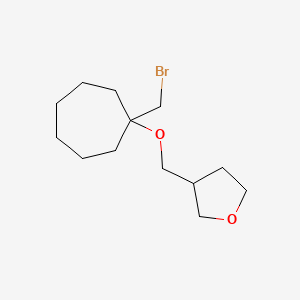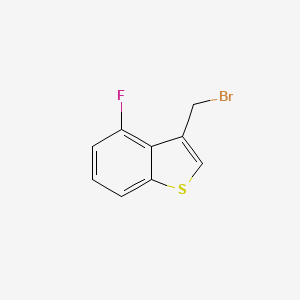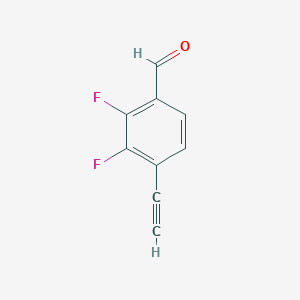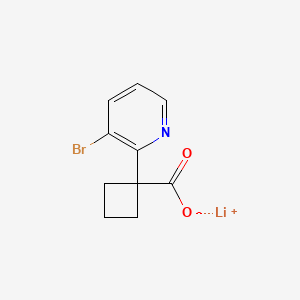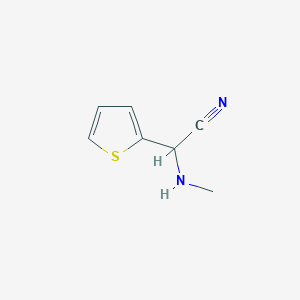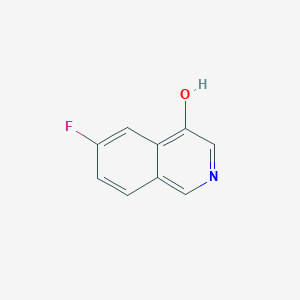
6-Fluoroisoquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoroisoquinolin-4-ol is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position on the isoquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinolin-4-ol typically involves the fluorination of isoquinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride, is used to introduce the fluorine atom at the desired position. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from commercially available isoquinoline. The steps include selective fluorination, hydroxylation, and purification through techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoroisoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include various fluorinated and hydroxylated isoquinoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
6-Fluoroisoquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 6-Fluoroisoquinolin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances the compound’s ability to interact with biological targets due to its high electronegativity and ability to form strong hydrogen bonds .
Comparación Con Compuestos Similares
6-Fluoroquinolin-4-ol: Similar structure but with a quinoline ring instead of isoquinoline.
6-Fluoroisoquinolin-3-ol: Differing by the position of the hydroxyl group.
Fluoroquinolones: A broader class of compounds with similar fluorinated structures used as antibiotics
Uniqueness: 6-Fluoroisoquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom and hydroxyl group on the isoquinoline ring makes it a versatile intermediate for various synthetic applications and enhances its potential as a bioactive molecule .
Propiedades
Fórmula molecular |
C9H6FNO |
|---|---|
Peso molecular |
163.15 g/mol |
Nombre IUPAC |
6-fluoroisoquinolin-4-ol |
InChI |
InChI=1S/C9H6FNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H |
Clave InChI |
JMBQIDXDDTZYOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=CC(=C2C=C1F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
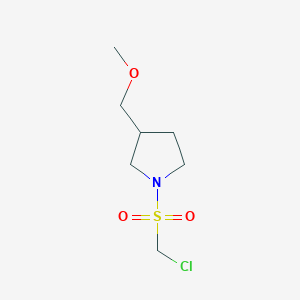
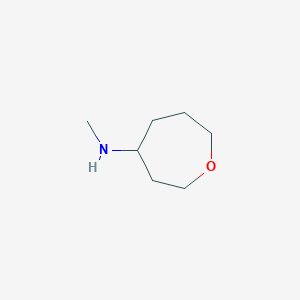
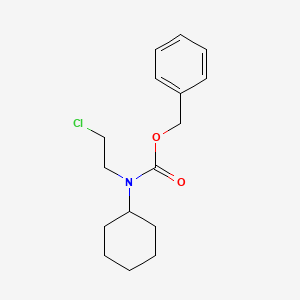
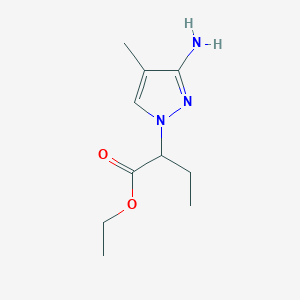
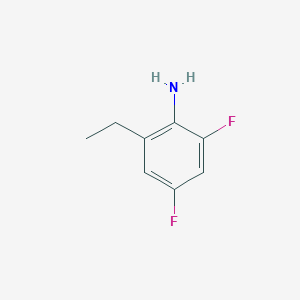
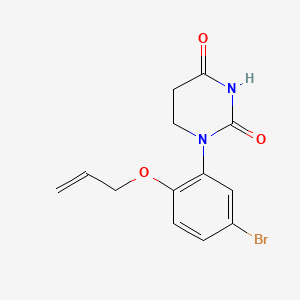
![Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15303503.png)
